4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol
Description
Properties
IUPAC Name |
2-fluoro-4-(4-phenylmethoxyphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO2/c20-18-12-16(8-11-19(18)21)15-6-9-17(10-7-15)22-13-14-4-2-1-3-5-14/h1-12,21H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMJSHZSALBUMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684578 | |
| Record name | 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147803-47-2 | |
| Record name | 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol can be achieved through a multi-step process. One common method involves the nucleophilic substitution reaction starting from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride, followed by deprotection to yield the desired compound . The reaction conditions typically involve the use of a suitable solvent and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzyloxy group can be reduced to yield the corresponding phenol.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: Formation of benzoquinones.
Reduction: Formation of 4-(4-hydroxyphenyl)-2-fluorophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective effects in models of neurodegenerative diseases.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol involves its interaction with specific molecular targets. For example, it has been shown to inhibit the formation of amyloid-beta fibrils, which are implicated in the pathogenesis of Alzheimer’s disease . This inhibition is achieved through binding to the amyloid-beta peptides, preventing their aggregation and subsequent neurotoxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Biphenyl Derivatives
The biphenyl core allows for extensive structural modifications. Below is a comparative analysis of key derivatives:
Table 1: Structural and Physical Properties of Selected Biphenyl Derivatives
Key Differences and Implications
Substituent Effects on Polarity and Solubility :
- The benzyloxy group in the target compound enhances lipophilicity compared to smaller alkoxy groups (e.g., methoxy in 4'-Fluoro-3'-methoxy derivative). This property may influence its suitability for applications requiring membrane permeability.
- Fluorine positioning : The 3-fluoro substitution in the target compound contrasts with 2'-fluoro or 4'-fluoro groups in others (e.g., 2'-Fluoro-4-methoxy-4'-methyl). Fluorine’s electronegativity alters electron density, affecting hydrogen bonding and reactivity.
Synthetic Accessibility :
- Derivatives like 7PF(2)PF(3)CHO achieve high yields (85%), whereas others, such as 8PF(2)PF(3)CHO, show lower yields (42%), likely due to steric hindrance from longer alkyl chains.
Functional Group Diversity: Carboxylic acid derivatives (e.g., 3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid) introduce acidity (pKa ~4-5), contrasting with the hydroxyl group (pKa ~10) in the target compound. This difference impacts solubility in aqueous vs. organic phases.
Biological Activity
4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H13FO2
- Molecular Weight : 248.26 g/mol
- CAS Number : 324-94-7
The compound features a biphenyl structure with a benzyloxy group and a fluorine atom, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the benzyloxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The fluorine atom may play a critical role in modulating the compound's binding affinity to target proteins.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of biphenyl compounds have been evaluated for their efficacy against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been suggested that biphenyl derivatives can inhibit ribosomal S6 kinase (RSK) activity, which is crucial in cancer cell signaling pathways .
Case Studies
- Inhibition of RSK Activity : A study demonstrated that structurally related compounds inhibited RSK activity, leading to reduced proliferation of MCF-7 cells. The results indicated that modifications at the 4-position significantly affected the inhibitory potency .
- CNS Penetration and Efficacy : Another research project focused on the CNS penetration capabilities of similar fluorinated compounds. It was found that these compounds could effectively cross the blood-brain barrier, demonstrating potential for treating neurological disorders .
Data Table: Biological Activities and Potencies
Q & A
Q. What are the common synthetic routes for preparing 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling between a fluorinated aryl boronic acid/ester and a benzyloxy-protected aryl halide. For example:
- Step 1 : Protect the hydroxyl group of the biphenyl core using benzyl bromide under basic conditions (e.g., NaH/THF) .
- Step 2 : Couple the benzyloxy-protected aryl halide (e.g., 4-bromo-3-fluorophenol derivative) with a phenyl boronic acid/ester using Pd catalysts (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/H₂O) .
- Step 3 : Deprotect the benzyl group via hydrogenation (H₂/Pd-C) to yield the final hydroxyl group .
Key Considerations : Maintain an inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .
Q. How is the compound characterized, and what analytical techniques are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substitution patterns. For example, the benzyloxy group shows distinct peaks at δ 4.9–5.1 ppm (CH₂) and aromatic protons at δ 6.8–7.6 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS or EI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 322.3 for C₁₉H₁₅FO₂) .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals. Monitor via melting point analysis (expected range: 120–125°C) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., benzyloxy vs. methoxy) influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The electron-donating benzyloxy group increases electron density on the aryl ring, accelerating oxidative addition in Pd-catalyzed couplings. However, steric bulk may reduce coupling efficiency compared to smaller groups (e.g., methoxy) .
- Case Study : Replacing benzyloxy with methoxy in analogous compounds reduces reaction yields by ~15% due to decreased solubility in non-polar solvents .
Q. How can data contradictions in spectral analysis (e.g., unexpected NMR shifts) be resolved?
- Methodological Answer :
- Hypothesis Testing : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts). For example, fluorine’s electronegativity may deshield adjacent protons, shifting peaks upfield .
- Isotopic Labeling : Use deuterated analogs to confirm assignments in complex splitting patterns (e.g., coupling between F and H atoms) .
Q. What strategies optimize reaction conditions for scale-up synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to enhance turnover number. For instance, PdCl₂(dppf) improves yields by 20% in large-scale reactions .
- Solvent Engineering : Replace toluene with cyclopentyl methyl ether (CPME) for better thermal stability and lower toxicity .
Q. How do substituents impact the compound’s photophysical properties?
- Methodological Answer :
- UV-Vis Spectroscopy : The benzyloxy group introduces a bathochromic shift (~290 → 310 nm) due to extended conjugation. Fluorine’s inductive effect increases molar extinction coefficients by 15% .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
- Storage : Store in amber glass vials under N₂ at 2–8°C to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
